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4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Documentation Hub

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  • Product: 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

The following technical guide provides an in-depth analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine , a specialized fluorinated scaffold used in medicinal chemistry. [1] Executive Summary 4-[(4-Chlorophenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine , a specialized fluorinated scaffold used in medicinal chemistry.

[1]

Executive Summary

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine (also known as 4-(4-Chlorobenzyl)-4-fluoropiperidine ) is a structural motif increasingly utilized in drug discovery to modulate the physicochemical and metabolic profiles of piperidine-based ligands.[1]

Unlike its 4-hydroxy or 4-H counterparts, the incorporation of a fluorine atom at the quaternary C4 position introduces unique electronic and steric properties.[1] This "fluorine scan" modification is a standard strategy in lead optimization to block metabolic oxidation (CYP450 labile sites), lower basicity (pKa modulation), and induce specific conformational constraints via the gauche effect. This scaffold is particularly relevant in the development of ligands for Sigma receptors , NMDA receptors (e.g., Ifenprodil analogs), and Monoamine transporters .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule consists of a piperidine ring substituted at the 4-position with both a fluorine atom and a p-chlorobenzyl group.[1]

Core Data Table
PropertyValueNotes
IUPAC Name 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidineAlternate: 4-(4-Chlorobenzyl)-4-fluoropiperidine
Molecular Formula C₁₂H₁₅ClFN Free base
Molecular Weight 227.71 g/mol Monoisotopic Mass: ~227.09 Da
CAS Number Varies by saltGeneric structure often referenced in patent literature (e.g., WO2008031227)
LogP (Predicted) ~3.1Moderately lipophilic; F increases LogP vs. OH
pKa (Predicted) ~9.2 - 9.8Piperidine nitrogen (basic)
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 2Nitrogen and Fluorine
Structural Analysis

The C4 position is a quaternary center.[2] The introduction of fluorine creates a highly polarized C-F bond that resists metabolic cleavage.

  • Electronic Effect: The electronegative fluorine pulls electron density from the piperidine ring, slightly lowering the pKa of the secondary amine compared to the non-fluorinated benzylpiperidine.

  • Conformational Lock: The C-F bond prefers a gauche orientation relative to adjacent electron-rich orbitals (e.g., lone pairs), potentially locking the piperidine chair conformation in a specific energy minimum favorable for receptor binding.

Synthetic Methodology

The synthesis of 4,4-disubstituted fluoropiperidines typically proceeds via the fluorination of a tertiary alcohol precursor.[1] This approach ensures regiospecificity at the quaternary center.

Reaction Pathway[8][9]
  • Grignard Addition: Reaction of N-protected 4-piperidone with 4-chlorobenzyl magnesium chloride yields the tertiary alcohol.[1]

  • Deoxofluorination: Conversion of the alcohol to the fluoride using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

  • Deprotection: Removal of the N-protecting group (e.g., Boc or Benzyl) to yield the free amine.

Experimental Protocol (Representative)

Note: This protocol is a composite based on standard procedures for 4-fluoro-4-arylpiperidines.

Step 1: Synthesis of tert-butyl 4-(4-chlorobenzyl)-4-hydroxypiperidine-1-carboxylate

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.

  • Dropwise add (4-chlorobenzyl)magnesium chloride (1.2 eq, 0.5 M in ether).

  • Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Fluorination (The Critical Step)

  • Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM in a plastic or Teflon vessel (glass can react with HF byproducts). Cool to -78°C.[1]

  • Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise. Caution: DAST is explosive/thermal sensitive.[1]

  • Stir at -78°C for 1 h, then allow to warm to RT overnight.

  • Quench: Pour carefully into saturated NaHCO₃/ice mixture. Evolution of CO₂ and HF.

  • Extract with DCM, dry over MgSO₄, and concentrate.

Step 3: Deprotection

  • Treat the fluorinated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Stir for 1-2 h. Concentrate to yield 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride .[1]

Visualization: Synthesis Workflow

Synthesis Start N-Boc-4-Piperidone (C10H17NO3) Intermediate Tertiary Alcohol (4-OH, 4-Benzyl) Start->Intermediate Nucleophilic Addition Grignard Reagent: 4-Chlorobenzyl MgCl Grignard->Intermediate ProtectedProd N-Boc-4-Fluoro Intermediate Intermediate->ProtectedProd Deoxofluorination (SN1/SN2 mechanism) Fluorination Reagent: DAST / DCM (-78°C) Fluorination->ProtectedProd Final 4-[(4-Chlorophenyl)methyl]- 4-fluoropiperidine ProtectedProd->Final Acidic Cleavage Deprotection Reagent: TFA or HCl Deprotection->Final

Figure 1: Synthetic route from commercial piperidone to the target fluorinated scaffold.[1][3]

Pharmacological Context & Applications

Metabolic Stability (The "Fluorine Effect")

In drug metabolism, the C4 position of piperidines is a "soft spot" for oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Hydroxylation at this position often leads to rapid clearance.

  • Mechanism: Replacing the C-H or C-OH bond with a C-F bond (Bond Energy: ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this metabolic pathway.[1]

  • Result: Extended half-life (

    
    ) and improved oral bioavailability.[1]
    
Receptor Ligand Design

This scaffold is homologous to several bioactive classes:

  • Sigma-1 (

    
    ) Receptor Ligands:  4-Benzylpiperidines are classic pharmacophores for 
    
    
    
    receptors, involved in neuroprotection and pain modulation.[1] The 4-fluoro substituent can enhance selectivity over
    
    
    .[1]
  • NMDA Antagonists: Analogs of Ifenprodil (which contains a 4-benzylpiperidine moiety) use this scaffold to modulate NR2B subunit binding.[1]

  • SSRI/SNRI Derivatives: The 4-(4-chlorophenyl) motif is present in Paroxetine.[1] While Paroxetine is a 3,4-disubstituted piperidine, 4,4-disubstituted analogs are explored to alter transporter selectivity ratios (SERT vs. NET).[1]

Analytical Characterization

To validate the synthesis of C₁₂H₁₅ClFN , researchers should look for the following spectral signatures:

  • ¹⁹F NMR: A characteristic signal is expected around -130 to -170 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the adjacent axial/equatorial protons of the piperidine ring.

  • ¹H NMR (CDCl₃):

    • Aromatic: Two doublets (AA'BB' system) ~7.2-7.4 ppm (4H, p-chlorophenyl).[1]

    • Benzylic CH₂: A doublet (coupling to F,

      
       Hz) around 2.8-3.0 ppm.[1]
      
    • Piperidine Ring: Multiplets at 1.5-3.2 ppm.[1] The protons at C3/C5 will show complex splitting due to geminal H-F coupling.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: ~228.09 Da.

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

      
      Cl/
      
      
      
      Cl).

Safety & Handling (MSDS Highlights)

  • Hazards: As a secondary amine and halogenated compound, it is classified as Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store as the Hydrochloride salt (more stable) at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Reactivity: Incompatible with strong oxidizing agents. The C-F bond is chemically inert under standard physiological conditions but can be hydrolyzed under extreme basic conditions at high temperatures.

References

  • PubChem Compound Summary . 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride.[1] National Center for Biotechnology Information. Available at: [Link][1]

  • Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextual reference for 4-fluoro-4-arylpiperidine synthesis).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic reference for the "Fluorine Effect").

Sources

Exploratory

Strategic Integration of the 4-Fluoropiperidine Moiety in Modern Drug Discovery: A Technical Guide

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, its high basicity (typically exhibiting a of 10.0–11.0) and susceptibility to cytochrome P450-mediated oxid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, its high basicity (typically exhibiting a


 of 10.0–11.0) and susceptibility to cytochrome P450-mediated oxidation often present significant pharmacokinetic and safety liabilities, including rapid clearance and off-target ion channel trapping. The strategic substitution of a fluorine atom at the 4-position of the piperidine ring has emerged as a highly effective medicinal chemistry tactic. This technical guide explores the mechanistic rationale, pharmacological applications, and self-validating experimental protocols for deploying 4-fluoropiperidine derivatives in lead optimization.

Mechanistic Rationale: The Physics of Fluorination

The incorporation of a 4-fluoropiperidine moiety is rarely accidental; it is a calculated structural modification designed to modulate specific physicochemical properties without drastically altering the molecule's spatial footprint.

Basicity Modulation and Safety Profiling

Fluorine is the most electronegative element (3.98 on the Pauling scale). When placed at the 4-position of a piperidine ring, its strong inductive electron-withdrawing effect propagates through the


-bond framework to the basic nitrogen atom[1].
  • The Causality: This inductive pull decreases the electron density on the nitrogen's lone pair, reducing its affinity for protons. Consequently, the

    
     of the amine drops from ~10.5 to approximately 8.5–9.0.
    
  • The Pharmacological Impact: Highly basic amines are predominantly protonated at physiological pH (7.4), leading to potent

    
    -cation interactions with aromatic residues inside the hERG potassium channel pore. By lowering the 
    
    
    
    , the 4-fluoropiperidine modification reduces the fraction of positively charged molecules, directly mitigating hERG-mediated cardiotoxicity and broad-spectrum G-protein coupled receptor (GPCR) promiscuity[1][2].
Metabolic Shielding

A primary challenge in drug development is achieving sufficient metabolic stability to maintain therapeutic systemic levels. The unsubstituted 4-position of a piperidine ring is a prime target for aliphatic hydroxylation by CYP450 enzymes.

  • The Causality: The carbon-fluorine (C–F) bond possesses a bond dissociation energy of ~116 kcal/mol, significantly higher than the ~99 kcal/mol of a carbon-hydrogen (C–H) bond[1].

  • The Pharmacological Impact: Replacing the vulnerable C-H bond with a C-F bond creates a "metabolic hard spot." The CYP450 oxidative machinery cannot easily abstract the fluorine atom, forcing the enzyme to seek alternative, less thermodynamically favorable sites of metabolism. This effectively reduces intrinsic clearance (

    
    ) and prolongs the drug's half-life[1][3].
    

Workflow Start Piperidine Lead (High basicity, rapid clearance) F_Sub 4-Fluoropiperidine Substitution (Rational Design) Start->F_Sub Structural Modification pKa pKa & Lipophilicity Profiling (Target pKa ~8.5) F_Sub->pKa Physicochemical Check Metab Microsomal Stability Assay (MLM/HLM t1/2 measurement) pKa->Metab ADME Profiling OffTarget Off-Target Screening (hERG, GPCR panels) Metab->OffTarget Safety Profiling InVivo In Vivo PK/PD & Efficacy (CNS penetration, bioavailability) OffTarget->InVivo Lead Selection

Workflow for optimizing piperidine leads via 4-fluoropiperidine substitution.

Clinical & Preclinical Case Studies

Neurology: T-Type Calcium Channel Antagonists (TTA-P2)

In the pursuit of novel antinociceptive and antiepileptic agents, researchers developed TTA-P2, a highly selective T-type calcium channel blocker. Early piperidine-based leads exhibited moderate potency but suffered from off-target hERG and L-type channel activities due to high basicity[2]. By synthesizing a 4-aminomethyl-4-fluoropiperidine analog (Compound (S)-5 / TTA-P2), the basicity of the ring nitrogen was successfully reduced. This structural pivot not only preserved potent


 values (~22 nM) against T-type channels but also drastically improved the ancillary pharmacological profile. TTA-P2 demonstrated excellent central nervous system (CNS) penetration and abolished high-frequency burst firing in thalamic neurons without inducing adverse cardiovascular effects[2][4].
Oncology: KRAS G12C(ON) Inhibitors (Elironrasib / RMC-6291)

Targeting the active, GTP-bound state of KRAS G12C was long considered "undruggable." Elironrasib (RMC-6291) overcomes this via a tri-complex mechanism. The drug utilizes a fluoropiperidine linker to optimize its physicochemical properties and ADME profile[5]. Compared to its pyrrolidine analog, the fluoropiperidine derivative was over 7-fold more active. The fluorine atom provided critical conformational rigidity to vector the covalent warhead toward Cys12 while simultaneously reducing metabolic clearance, culminating in an oral bioavailability of ~30% in murine models[5].

G I Elironrasib (RMC-6291) (4-fluoropiperidine linker) IC Binary Complex (Inhibitor + CypA) I->IC Binds C Cyclophilin A (CypA) Intracellular Chaperone C->IC Binds TC Inhibitory Tri-Complex (Cys12 Covalent Bond) IC->TC Binds composite pocket K KRAS G12C(ON) (GTP-bound active state) K->TC Target engagement E Downstream Effectors (Signaling Blocked) TC->E Steric occlusion

Mechanism of Elironrasib forming a tri-complex to block KRAS G12C oncogenic signaling.

Metabolic Diseases: 11β-HSD1 Inhibitors

During the optimization of 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors, early unsubstituted piperidine leads exhibited an unacceptably short half-life of 6 minutes in mouse liver microsomes (MLM). The introduction of a 4-fluoropiperidine moiety blocked the primary site of oxidative metabolism, extending the MLM


 to >30 minutes, thereby rescuing the series for further in vivo efficacy studies[3].

Quantitative Pharmacological Profiling

The following table summarizes the predictable pharmacological shifts observed when transitioning from an unsubstituted piperidine to a 4-fluoropiperidine derivative.

Pharmacological ParameterUnsubstituted Piperidine4-Fluoropiperidine DerivativeMechanistic Rationale
Basicity (

)
~10.0 - 11.0~8.5 - 9.0Strong inductive electron withdrawal by fluorine reduces electron density on the nitrogen lone pair.
Metabolic Stability (MLM

)
Often < 10 min> 30 minC-F bond (116 kcal/mol) resists CYP450-mediated aliphatic hydroxylation better than C-H (99 kcal/mol).
hERG Liability High (Electrostatic trapping)Low to ModerateReduced basicity decreases the fraction of protonated amine at pH 7.4, minimizing ion-channel trapping.
Lipophilicity (

)
LowerHigherLower

increases the neutral fraction at physiological pH, enhancing membrane and BBB permeability.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 4-fluoropiperidine derivatives must rely on self-validating assay systems. Below are the definitive protocols for assessing metabolic clearance and basicity.

Determination of Intrinsic Clearance ( ) via Liver Microsomes

This assay determines the vulnerability of the 4-fluoropiperidine ring to CYP450 oxidation.

Step-by-Step Methodology:

  • Master Mix Preparation: Combine pooled human or mouse liver microsomes (final protein concentration: 0.5 mg/mL) with potassium phosphate buffer (100 mM, pH 7.4) and the test compound (final concentration: 1 µM).

    • Causality: Utilizing 1 µM ensures the substrate concentration is well below the

      
       of most CYP enzymes. This is a strict requirement for assuming first-order kinetics, which is mathematically necessary to calculate a linear intrinsic clearance rate.
      
  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Prevents artificial kinetic lag phases that occur if the enzymes are not at optimal catalytic temperatures before initiation.

  • Reaction Initiation: Add an NADPH regenerating system (or 1 mM NADPH) to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that obligately require NADPH as an electron donor to activate molecular oxygen. Without it, the assay acts as a negative control (assessing non-CYP degradation).

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol).

    • Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the designated time point, while simultaneously precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Data Validation & Calculation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural logarithm (

    
    ) of the remaining compound area ratio against time.
    
    • Self-Validation: The

      
       of the log-linear decay must be >0.95. A linear decay mathematically proves first-order kinetics. Calculate half-life (
      
      
      
      ) and intrinsic clearance (
      
      
      ).
Potentiometric Determination

Because 4-fluoropiperidines are designed specifically to modulate basicity, precise


 measurement is critical.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the 4-fluoropiperidine derivative in a standardized aqueous-organic co-solvent mixture (e.g., methanol/water ratios of 30%, 40%, and 50%) if the free base is poorly water-soluble.

  • Titration: Using an automated potentiometric titrator, acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate the piperidine nitrogen. Slowly titrate with 0.5 M NaOH under a nitrogen atmosphere (to prevent

    
     absorption, which alters pH) until pH 12.0 is reached.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the apparent

    
     values obtained in the co-solvent mixtures against the dielectric constant of the solvent blends.
    
    • Causality: Because the neutral free-base of fluorinated piperidines is highly lipophilic, aqueous precipitation can cause false

      
       readings. Extrapolating the co-solvent data to 0% organic solvent (pure water dielectric constant) provides the true, self-validated aqueous 
      
      
      
      .

References

  • The role of fluorine in medicinal chemistry - tandfonline.com.
  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist - acs.org.
  • Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - jneurosci.org.
  • Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - acs.org.
  • Mitigating Heterocycle Metabolism in Drug Discovery - acs.org.

Sources

Foundational

Solubility profile of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine in a range of organic solvents. As a novel derivative of the piperidine scaffold, a common motif in medicinal chemistry, understanding its behavior in various solvent systems is paramount for formulation development, purification, and analytical method design. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable experimental protocols. We will explore the key physicochemical properties that influence solubility, present step-by-step procedures for equilibrium and kinetic solubility determination, and discuss the interpretation of the resulting data.

Introduction: The Central Role of Solubility in Drug Development

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is a synthetic compound featuring a piperidine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous approved drugs. The substituents on this core—a 4-chlorophenylmethyl group and a fluorine atom—are expected to modulate its physicochemical properties, including its solubility.

The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[1] For a potential drug candidate, this parameter is not merely a physical constant but a critical attribute that influences its entire development lifecycle:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption, as the compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1][2]

  • Formulation: The choice of excipients, delivery systems (e.g., solid dispersions, nanosuspensions), and dosage forms is heavily dependent on the API's solubility characteristics.[2]

  • Purification: Crystallization, a key step in API purification, is fundamentally a solubility-driven process. Selecting appropriate anti-solvents and crystallization solvents requires a thorough understanding of the compound's solubility profile.

  • Analytical Chemistry: Developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is freely soluble.

Given the absence of published experimental solubility data for 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine, this guide will serve as a foundational resource, outlining the necessary steps to comprehensively characterize its solubility profile.

Foundational Physicochemical Properties

Before embarking on solubility measurements, it is essential to characterize the intrinsic physicochemical properties of the compound. These properties provide the context for interpreting solubility data and understanding the intermolecular forces at play.

Predicted Molecular Properties

In the early stages of research, computational tools can provide valuable estimates of a compound's properties. For 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride, several key parameters have been predicted:

PropertyPredicted ValueSourceSignificance
Molecular FormulaC12H15ClFNPubChemLite[3]Basic identifier for the hydrochloride salt.
Molecular Weight227.0877 DaPubChemLite[3]Influences diffusion and dissolution rates.
XlogP3.1PubChemLite[3]A measure of lipophilicity; a positive value suggests a preference for non-polar environments and potentially low aqueous solubility.

Note: XlogP is a calculated logarithm of the octanol-water partition coefficient, a key indicator of a drug's hydrophobicity.

Key Experimental Parameters

While predictions are useful, experimental determination of the following properties is crucial for a complete understanding.

  • Melting Point (Tm): The melting point is related to the strength of the crystal lattice. A high melting point often suggests strong intermolecular interactions in the solid state, which must be overcome by solvent interactions for dissolution to occur, potentially leading to lower solubility.[4]

  • pKa: The pKa value indicates the strength of an acid or base. The piperidine nitrogen in the target molecule is basic. The pKa will determine the ionization state of the molecule at a given pH. The ionized form is generally more water-soluble than the neutral form.[1][4]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[2] It is crucial to characterize the solid form being used for solubility studies, typically via X-ray powder diffraction (XRPD).

The interplay of these properties dictates the overall solubility behavior of the compound.

G cluster_0 Intrinsic Properties Melting Point Melting Point Solubility Profile Solubility Profile Melting Point->Solubility Profile Lattice Energy pKa pKa pKa->Solubility Profile Ionization State Lipophilicity (logP) Lipophilicity (logP) Lipophilicity (logP)->Solubility Profile Hydrophobicity Crystal Form Crystal Form Crystal Form->Solubility Profile Solid-State Stability

Caption: Relationship between key physicochemical properties and the resulting solubility profile.

Experimental Determination of Solubility

The following sections detail the standard methodologies for determining the solubility of a compound in organic solvents. The choice of method often depends on the stage of drug development and the amount of material available.

Solvent Selection

A diverse panel of organic solvents should be selected to probe a range of intermolecular interactions. Solvents should be chosen based on their polarity, hydrogen bonding capabilities, and dielectric constant. A representative set would include:

  • Protic Solvents: Methanol, Ethanol, Isopropanol (can act as hydrogen bond donors and acceptors)

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone (can accept hydrogen bonds but not donate)

  • Non-Polar Solvents: Hexane, Toluene, Dichloromethane (limited ability to form hydrogen bonds)

  • Ester Solvents: Ethyl Acetate (polar aprotic with a distinct dipole moment)

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a saturated solution in equilibrium with the solid drug.

  • Preparation: Add an excess amount of solid 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine to a series of vials, each containing a known volume (e.g., 2 mL) of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures.[6] The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred. This is often done using a filter syringe (e.g., 0.22 µm PTFE filter).

  • Quantification: Accurately dilute the aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in units of mg/mL or as a molar concentration.

G Start Start Add Excess Solid to Solvent Add Excess Solid to Solvent Start->Add Excess Solid to Solvent Equilibrate (24-72h) Equilibrate (24-72h) Add Excess Solid to Solvent->Equilibrate (24-72h) Separate Solid & Liquid Separate Solid & Liquid Equilibrate (24-72h)->Separate Solid & Liquid Filter Supernatant Filter Supernatant Separate Solid & Liquid->Filter Supernatant Dilute & Quantify (HPLC) Dilute & Quantify (HPLC) Filter Supernatant->Dilute & Quantify (HPLC) End End Dilute & Quantify (HPLC)->End

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Kinetic Solubility Determination

In early drug discovery, where compound availability is limited, kinetic solubility methods are often employed.[5] These methods are higher-throughput and measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. While not a true thermodynamic value, it provides a rapid assessment of solubility.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Dispense the various organic solvents into the wells of a 96-well microtiter plate.

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the solvent-containing wells.

  • Precipitation Detection: The formation of precipitate is typically detected by turbidimetry (measuring light scattering) using a plate reader.

  • Data Analysis: The kinetic solubility is reported as the concentration at which the first sign of precipitation is observed.

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.

Solubility Profile Table (Hypothetical Data)
SolventPolarity IndexH-Bond Donor/AcceptorSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
Water10.2Both< 0.01< 0.01
Methanol5.1Both15.225.8
Ethanol4.3Both8.514.3
Acetonitrile5.8Acceptor5.18.9
Acetone5.1Acceptor12.420.1
Ethyl Acetate4.4Acceptor3.76.5
Dichloromethane3.1None2.23.8
Toluene2.4None0.50.9
Hexane0.1None< 0.1< 0.1
Interpreting the Results
  • Effect of Polarity: By comparing solubility across solvents with varying polarity indices, one can infer the overall polarity of the molecule. The presence of the chlorophenyl group and the piperidine ring suggests both non-polar and polar characteristics.

  • Role of Hydrogen Bonding: Higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents like acetonitrile would suggest that hydrogen bonding plays a significant role in the solvation process.[2] The piperidine nitrogen and the fluorine atom can act as hydrogen bond acceptors.

  • Temperature Dependence: For most compounds, solubility is an endothermic process, meaning it increases with temperature.[7][8] The extent of this increase can provide information about the enthalpy of dissolution.[6][8]

  • "Like Dissolves Like": The overall solubility profile will be governed by the principle of "like dissolves like."[7] A high solubility in a particular solvent indicates that the solute-solvent interactions are strong enough to overcome the solute-solute (crystal lattice) and solvent-solvent interactions.[7]

Conclusion

Determining the solubility profile of a new chemical entity like 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is a fundamental step in its journey from discovery to a potential therapeutic. While no public data currently exists, this guide provides the scientific rationale and detailed experimental frameworks necessary for any researcher to undertake this critical characterization. By systematically applying the shake-flask method across a diverse range of organic solvents and carefully interpreting the results in the context of the compound's intrinsic physicochemical properties, a comprehensive and invaluable solubility profile can be constructed. This knowledge is indispensable for guiding rational formulation design, ensuring bioavailability, and ultimately, enabling the development of a safe and effective drug product.

References

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]

  • Mota, F. L., et al. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Academia.edu. Available from: [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Available from: [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available from: [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Jouyban, A., & Fakhree, M. A. A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride (C12H15ClFN). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

An Application Guide to the Synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Abstract The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

Abstract

The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals.[1] The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a detailed examination of the synthetic strategies and protocols for preparing 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine, a key building block for drug discovery and development. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical process considerations to ensure reproducible and efficient synthesis.

Introduction and Retrosynthetic Analysis

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is a bifunctional scaffold of significant interest. The piperidine ring confers favorable pharmacokinetic properties, while the fluorinated quaternary center and the 4-chlorobenzyl group offer vectors for interaction with biological targets.[4] The synthesis of such a specifically substituted piperidine, however, presents unique challenges, primarily centered on the controlled installation of two distinct substituents at the C4 position.

A logical retrosynthetic analysis reveals several potential pathways. The most direct approaches involve either the formation of the C-F bond on a pre-existing 4-benzylpiperidine framework or the construction of the C-C bond by adding a benzyl group to a 4-fluoropiperidine precursor.

G cluster_0 Retrosynthetic Pathways Target 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Deoxofluorination 4-((4-Chlorophenyl)methyl) piperidin-4-ol Target->Deoxofluorination C-F Bond Formation Benzylation 4-Fluoropiperidine (Anion Equivalent) Target->Benzylation C-C Bond Formation RingConstruction Acyclic Precursors Target->RingConstruction Piperidine Ring Synthesis Grignard 4-Piperidone + 4-Chlorobenzyl Grignard Deoxofluorination->Grignard C-C Bond Formation PrecursorF 4-Piperidone Benzylation->PrecursorF Fluorination

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on the most robust and widely applicable strategy: the deoxofluorination of a tertiary alcohol precursor. This approach offers excellent control over the final substitution pattern and relies on well-established chemical transformations.

Recommended Synthetic Strategy: Deoxofluorination of a Tertiary Alcohol

This strategy involves a three-stage process: (1) Synthesis of a protected 4-piperidone, (2) Grignard addition to form the key tertiary alcohol intermediate, and (3) Deoxofluorination to install the fluorine atom, followed by deprotection.

The use of a nitrogen protecting group, typically a tert-butoxycarbonyl (Boc) group, is critical. It prevents the acidic N-H proton from interfering with the highly basic Grignard reagent and modulates the reactivity of the piperidine ring throughout the synthesis.

G cluster_workflow Synthetic Workflow Piperidone 1-Boc-4-Piperidone (Starting Material) Grignard Grignard Reaction (4-Chlorobenzylmagnesium chloride) Piperidone->Grignard Alcohol 1-Boc-4-((4-chlorophenyl)methyl) piperidin-4-ol Grignard->Alcohol Fluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor) Alcohol->Fluorination ProtectedProduct 1-Boc-4-((4-chlorophenyl)methyl) -4-fluoropiperidine Fluorination->ProtectedProduct Deprotection Boc Deprotection (e.g., TFA, HCl) ProtectedProduct->Deprotection FinalProduct Target Molecule (Hydrochloride Salt) Deprotection->FinalProduct

Caption: Recommended workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including organometallics and fluorinating agents. All operations must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are required for several steps.

Protocol 1: Synthesis of 4-Chlorobenzyl Bromide

The Grignard reagent required for the next step is typically prepared from the corresponding halide. 4-Chlorobenzyl bromide is a suitable precursor.

  • Objective: To synthesize the alkylating agent for the Grignard reaction.

  • Rationale: Radical bromination of the benzylic position of 4-chlorotoluene is an effective method for preparing the required benzyl bromide.[5]

  • Procedure:

    • Dissolve 4-chlorotoluene (1 eq.) in a five-fold volume of dry carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

    • Heat the mixture to reflux.

    • While irradiating the flask with a 500-watt lamp, add elemental bromine (1.05 eq.) dropwise. Maintain a rate of addition such that the solution remains nearly colorless.[5]

    • After the addition is complete (approx. 30-120 minutes), stop the irradiation and cool the reaction mixture.

    • Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 4-chlorobenzyl bromide.[5]

Protocol 2: Synthesis of 1-Boc-4-((4-chlorophenyl)methyl)piperidin-4-ol

This step creates the key tertiary alcohol intermediate by forming the C4-benzyl bond.

  • Objective: To synthesize the alcohol precursor for fluorination via a Grignard reaction.

  • Rationale: The Grignard reagent, prepared from 4-chlorobenzyl bromide and magnesium, acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-4-piperidone. Anhydrous conditions are essential to prevent quenching of the Grignard reagent.

  • Materials & Reagents:

    • Magnesium turnings

    • 4-Chlorobenzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • 1-Boc-4-piperidone

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • Add a solution of 4-chlorobenzyl bromide (1.1 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete and the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the cooled Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 3: Synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

This is the key fluorination step, followed by removal of the protecting group.

  • Objective: To install the fluorine atom at C4 and deprotect the piperidine nitrogen.

  • Rationale: Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™ react with the tertiary alcohol to form an intermediate that undergoes nucleophilic substitution by fluoride (Sₙ2 or Sₙ1-like mechanism) to yield the fluorinated product.[6] Subsequent treatment with a strong acid cleaves the Boc group.

  • Materials & Reagents:

    • 1-Boc-4-((4-chlorophenyl)methyl)piperidin-4-ol

    • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

  • Procedure:

    • Fluorination: a. Dissolve the alcohol precursor (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere. b. Add DAST (1.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C. c. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS. d. Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃. e. Separate the layers and extract the aqueous phase with DCM (3x). f. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is 1-Boc-4-((4-chlorophenyl)methyl)-4-fluoropiperidine.

    • Deprotection: a. Dissolve the crude protected product in a suitable solvent (e.g., DCM or ethyl acetate). b. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 eq.) and stir at room temperature for 2-4 hours. c. Monitor the reaction for the disappearance of the starting material. d. Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the final product, 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride.[7]

Product Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
1-Boc-4-((4-Cl-phenyl)methyl)piperidin-4-olC₁₇H₂₄ClNO₃329.83¹H NMR, ¹³C NMR, MS (ESI+)
1-Boc-4-((4-Cl-phenyl)methyl)-4-fluoropiperidineC₁₇H₂₃ClFNO₂327.82¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (ESI+)
4-((4-Cl-phenyl)methyl)-4-fluoropiperidine HClC₁₂H₁₆Cl₂FN264.17¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (ESI+), Elemental Analysis

Conclusion

The synthetic route detailed in this guide, proceeding via Grignard addition to a protected piperidone followed by deoxofluorination, represents a reliable and scalable method for the preparation of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine. The choice of a Boc protecting group is instrumental in achieving high yields and simplifying purification. Careful control of reaction conditions, particularly the use of anhydrous solvents and controlled temperatures, is paramount for success. This protocol provides researchers and drug development professionals with a robust framework for accessing this valuable fluorinated piperidine building block.

References

  • Schimler, S. D., Cismesia, M. A., Hanstad, K. L., & Sanford, M. S. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Fries, P., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • G, A., & B, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. [Link]

  • Home Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Home Sunshine Pharma. [Link]

  • SciSpace. (2016). Organic & Biomolecular Chemistry. SciSpace. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International. [Link]

  • National Institutes of Health. (2024). Benzylic C(sp3)–H fluorination. PMC. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. PMC. [Link]

  • PubChem. (n.d.). 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride. PubChem. [Link]

  • Rasayan. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. RSC Publishing. [Link]

  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Research Portal. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl bromide. PrepChem.com. [Link]

Sources

Application

Synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine: An In-depth Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document outlines a robust synthetic route, elucidates the underlying chemical principles, and offers practical insights for successful execution.

I. Synthetic Strategy and Overview

The preparation of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is most effectively achieved through a two-stage synthetic sequence. The first stage involves the synthesis of a key tertiary alcohol intermediate, which is subsequently subjected to deoxofluorination. An N-protection strategy is employed to ensure selectivity and facilitate purification. The tert-butoxycarbonyl (Boc) group is selected for its stability under the initial nucleophilic addition conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow is depicted below:

Synthetic_Workflow N-Boc-4-piperidone N-Boc-4-piperidone Precursor N-Boc-4-((4-chlorophenyl)methyl) -4-hydroxypiperidine N-Boc-4-piperidone->Precursor Grignard Reaction Grignard_Reagent (4-Chlorobenzyl)magnesium chloride Grignard_Reagent->Precursor Fluorinated_Intermediate N-Boc-4-((4-chlorophenyl)methyl) -4-fluoropiperidine Precursor->Fluorinated_Intermediate Deoxofluorination DAST DAST or Deoxo-Fluor DAST->Fluorinated_Intermediate Final_Product 4-[(4-Chlorophenyl)methyl] -4-fluoropiperidine Fluorinated_Intermediate->Final_Product Boc Deprotection Deprotection Acidic Deprotection (e.g., HCl) Deprotection->Final_Product

Caption: Overall synthetic workflow for 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine.

II. Part 1: Synthesis of N-Boc-4-((4-chlorophenyl)methyl)-4-hydroxypiperidine (Precursor)

This initial stage involves a Grignard reaction between N-Boc-4-piperidone and (4-chlorobenzyl)magnesium chloride to construct the carbon skeleton and introduce the tertiary hydroxyl group.

A. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥98%Commercially Available---
4-Chlorobenzyl chloride≥98%Commercially Available---
Magnesium turnings≥99.5%Commercially Available---
IodineReagent GradeCommercially AvailableFor Grignard initiation
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv® or equivalentCommercially Available---
Anhydrous Diethyl Ether≥99.7%Commercially Available---
Saturated aqueous NH₄Cl---Prepared in-houseFor quenching
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying
B. Experimental Protocol

1. Preparation of (4-Chlorobenzyl)magnesium chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle heating (e.g., with a heat gun) until the brownish color of the iodine disappears and bubbling is observed. Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Grignard Reaction with N-Boc-4-piperidone

  • Substrate Preparation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Reaction: Cool the solution of N-Boc-4-piperidone to 0 °C using an ice bath. Add the freshly prepared Grignard reagent dropwise via a cannula or dropping funnel, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

III. Part 2: Deoxofluorination and Deprotection

The second stage involves the conversion of the tertiary alcohol to the corresponding fluoride using a deoxofluorinating agent, followed by the removal of the Boc protecting group. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[3]

A. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-((4-chlorophenyl)methyl)-4-hydroxypiperidineSynthesized in Part 1------
Diethylaminosulfur trifluoride (DAST)≥95%Commercially AvailableCaution: Highly toxic and corrosive. Handle with extreme care in a fume hood.
Anhydrous Dichloromethane (DCM)≥99.8%Commercially Available---
Saturated aqueous NaHCO₃---Prepared in-houseFor quenching
Hydrochloric acid (HCl)4 M in DioxaneCommercially AvailableFor deprotection
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying
B. Experimental Protocol

1. Deoxofluorination

  • Apparatus Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the precursor alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DAST (1.2 eq.) dropwise via syringe.[2]

  • Work-up: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-4-((4-chlorophenyl)methyl)-4-fluoropiperidine can be purified by flash column chromatography.

2. Boc Deprotection

  • Reaction: Dissolve the purified fluorinated intermediate in a minimal amount of a suitable solvent like methanol or dichloromethane. Add an excess of 4 M HCl in dioxane and stir at room temperature for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine as a solid.

IV. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure. The successful incorporation of fluorine will be evident in the ¹⁹F NMR spectrum and through characteristic C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra, respectively.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

V. Mechanistic Rationale

The deoxofluorination of the tertiary alcohol with DAST proceeds through the formation of an intermediate fluorosulfite ester. Subsequent nucleophilic attack by the fluoride ion, either through an Sₙ1 or Sₙ2-like mechanism, results in the displacement of the fluorosulfite leaving group and the formation of the C-F bond.[3]

Deoxofluorination_Mechanism cluster_0 Mechanism of Deoxofluorination with DAST Alcohol R₃C-OH Intermediate1 R₃C-O-SF₂-NEt₂ + HF Alcohol->Intermediate1 + DAST - HF DAST Et₂N-SF₃ Intermediate2 [R₃C]⁺ Intermediate1->Intermediate2 - SOF₂-NEt₂ Product R₃C-F Intermediate2->Product + F⁻

Caption: Simplified mechanism of deoxofluorination of a tertiary alcohol with DAST.

VI. Safety Considerations

  • DAST and Deoxo-Fluor are highly toxic, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Grignard reagents are highly reactive and flammable. All reactions involving Grignard reagents must be conducted under anhydrous conditions and a dry, inert atmosphere (nitrogen or argon).

  • Quenching of reactive reagents should always be done slowly and at low temperatures to control exothermic reactions and gas evolution.

VII. References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

  • Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. (2013). PubMed. Retrieved from [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). PMC. Retrieved from [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005, January 15). PubMed. Retrieved from [Link]

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Method

Purification methods for piperidine intermediates via recrystallization

Application Note: High-Purity Isolation of Piperidine Scaffolds via Recrystallization Executive Summary Piperidine rings are ubiquitous pharmacophores, serving as the structural backbone for diverse therapeutics includin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Piperidine Scaffolds via Recrystallization

Executive Summary

Piperidine rings are ubiquitous pharmacophores, serving as the structural backbone for diverse therapeutics including fentanyl analogues (analgesics), paroxetine (SSRIs), and methylphenidate (stimulants). However, the secondary amine functionality renders these intermediates prone to oxidation (N-oxide formation) and difficult separation from aromatic pyridine precursors.

This guide moves beyond generic crystallization advice to address the specific physicochemical challenges of piperidines: their high basicity (pKa ~11.2), tendency to form hygroscopic salts, and propensity for "oiling out" (Liquid-Liquid Phase Separation) during cooling.

Pre-Crystallization Strategy: The Salt Screen

Piperidine free bases are often low-melting solids or oils. High-purity isolation almost invariably requires salt formation to increase lattice energy and melting point.

Strategic Directive: Do not attempt to recrystallize the free base unless it is a high-molecular-weight fused system. Convert to a salt.[]

Salt TypeCounter-IonSolvent System CompatibilityApplication Case
Hydrohalide HCl, HBrEthanol/EtOAc, IPA/MTBEGeneral purification; removal of neutral impurities.
Chiral Carboxylate L-Tartaric, Dibenzoyl-L-tartaric (DBTA)MeOH/Water, ACN/MeOHEnantiomeric resolution of chiral piperidines.
Sulfonate Tosylate, MesylateAcetone, Toluene/IPAUsed when HCl salts are hygroscopic or form oils.

Phase 1: Thermodynamic Control & Solvent Selection

The most common failure mode in amine crystallization is "oiling out"—where the product separates as a solute-rich oil droplet rather than a crystal lattice. This is thermodynamically stable but kinetically disastrous for purity.

Mechanism of Oiling Out in Piperidines

Piperidine salts often exhibit a "metastable miscibility gap." If the cooling trajectory crosses into the Liquid-Liquid Phase Separation (LLPS) region before crossing the solubility curve, oil forms.

Visualization: Solvent Selection Decision Logic

SolventSelection Start Crude Piperidine Intermediate CheckState Physical State? Start->CheckState IsOil Oil / Low Melting Solid CheckState->IsOil Viscous Liquid IsSolid Solid (>50°C MP) CheckState->IsSolid Crystalline SaltForm Form Salt (HCl or Tartrate) IsOil->SaltForm ChiralCheck Is Molecule Chiral? IsSolid->ChiralCheck SolubilityTest Solubility Screen (100mg) SaltForm->SolubilityTest Alcohol Soluble in Hot EtOH? SolubilityTest->Alcohol YesAlc Use EtOH/EtOAc or IPA/MTBE Alcohol->YesAlc Yes NoAlc Try Polar Aprotic (ACN/Water) Alcohol->NoAlc No ChiralCheck->SolubilityTest No (Achiral) Resolution Use Dibenzoyl-Tartaric Acid (Solvent: MeOH or ACN/MeOH) ChiralCheck->Resolution Yes (Racemate)

Caption: Decision matrix for selecting the optimal salt form and solvent system based on the physical state and chirality of the piperidine intermediate.

Protocol A: Purification of Piperidine HCl (Achiral)

Target: Removal of neutral impurities and pyridine precursors.

The "Self-Validating" Principle: This protocol uses an anti-solvent addition method. The validation step occurs during addition: cloud point persistence indicates the metastable limit.

Reagents:

  • Crude Piperidine HCl (10.0 g)

  • Solvent A (Good Solvent): Absolute Ethanol (EtOH)

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or MTBE

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude salt in a 250 mL Erlenmeyer flask. Add boiling EtOH dropwise with vigorous magnetic stirring.

    • Critical Insight: Use the minimum volume required to dissolve the solid at reflux (approx. 30-50 mL). If the solution is yellow/brown (oxidation), add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Point: Remove from heat. While still hot (~60°C), slowly add EtOAc dropwise.

    • Observation: Watch for a transient cloudiness that dissolves upon stirring.

    • Endpoint: Stop addition when a faint turbidity persists for >10 seconds.

  • Re-dissolution: Add 1-2 mL of hot EtOH to clear the turbidity. The solution is now saturated but clear.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring (insulation prevents rapid cooling/oiling).

  • Isolation: Once at 20°C, transfer to an ice bath (0-4°C) for 1 hour. Filter the white crystalline precipitate via vacuum filtration.[2]

  • Wash: Wash the cake with 20 mL of cold (0°C) 1:1 EtOH:EtOAc mixture.

Protocol B: Chiral Resolution via Tartrate Salts

Target: Separation of enantiomers (e.g., 3-substituted piperidines).

Scientific Rationale: Diastereomeric salts formed with chiral acids have distinct lattice energies. Dibenzoyl-L-tartaric acid (L-DBTA) is the "gold standard" for piperidines due to strong hydrogen bonding with the cyclic amine.

Reagents:

  • Racemic Piperidine Derivative (10 mmol)

  • (-)-Dibenzoyl-L-tartaric acid (10 mmol) [Stoichiometry is critical]

  • Solvent: Methanol (MeOH) or Acetonitrile (ACN)/MeOH (95:5)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic piperidine (free base) in MeOH (5 mL/g). In a separate vessel, dissolve L-DBTA (1.0 eq) in MeOH.

  • Combination: Mix the two solutions at 60°C. The solution should remain clear.

  • Seeding (The Critical Control):

    • Cool to 45°C.

    • Action: Add a tiny crystal (<1 mg) of the pure enantiomer salt (if available) or scratch the glass wall to induce nucleation.

    • Why? This bypasses the "oiling out" phase by providing a template for the lattice.

  • Ripening: Hold the temperature at 40°C for 30 minutes (Ostwald ripening), then cool to 20°C at a rate of 5°C/hour.

  • Evaluation: Filter the crystals.

    • Validation: Dry a small sample and check Optical Rotation

      
       or Chiral HPLC.
      
    • Recrystallization:[2][3][4][5][6] If ee% is <98%, recrystallize the wet cake from ACN/MeOH.

Visualization: Chiral Resolution Workflow

ChiralResolution Racemate Racemic Mixture (Free Base) SolventSystem Solvent: MeOH or ACN/MeOH Racemate->SolventSystem ResolvingAgent Add L-DBTA (1.0 eq) ResolvingAgent->SolventSystem Heat Heat to 60°C (Clear Solution) SolventSystem->Heat Seed Seed at 45°C Heat->Seed Cool Slow Cool (5°C/hour) Seed->Cool Filter Filtration Cool->Filter Precipitate Solid: (S)-Piperidine DBTA Salt Filter->Precipitate Filtrate Liquor: (R)-Piperidine Enriched Filter->Filtrate

Caption: Workflow for the resolution of piperidine enantiomers using Dibenzoyl-L-tartaric acid (DBTA).

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Solution turns milky/opaque instead of forming crystals.1. Re-heat to clear solution. 2. Add a "seed" crystal. 3. Add 5% more solvent (dilution). 4. Slow down cooling rate.
Low Yield Crystals form but mass is <50% theoretical.1. Cool to lower temp (-10°C). 2. Add more anti-solvent (EtOAc/MTBE). 3. Check if the salt is too soluble in the "Good Solvent".[7]
Yellow Color Oxidation impurities (N-oxides) trapped in lattice.1. Recrystallize again using activated charcoal. 2. Use an inert atmosphere (Nitrogen) during heating.
Gooey Solid Hygroscopic salt (common with HCl).1. Switch counter-ion to Tartrate or Fumarate. 2. Dry under high vacuum with P₂O₅.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for DBTA resolutions).
  • Amari, S., et al. (2022). "Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram". Chemical Engineering & Technology. Retrieved from

  • Glorius, F., et al. (2019).[8] "Strategy for accessing all-cis-(multi)fluorinated piperidines". National Institutes of Health (NIH) / PubMed. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Prevention. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Separation of Fluoropiperidine Derivatives

Status: Operational Operator: Senior Application Scientist (Chiral Separations Unit) Ticket ID: FP-CHIRAL-SOLUTIONS Executive Summary: The "Deceptive Simplicity" of Fluoropiperidines Welcome to the technical support hub....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Chiral Separations Unit) Ticket ID: FP-CHIRAL-SOLUTIONS

Executive Summary: The "Deceptive Simplicity" of Fluoropiperidines

Welcome to the technical support hub. You are likely here because a fluoropiperidine derivative—seemingly a simple small molecule—is behaving unpredictably on your chiral columns.

The Core Challenge: Fluorine substitution on a piperidine ring creates a unique separation paradox. The high electronegativity of fluorine lowers the pKa of the secondary amine (via inductive effects), yet the molecule often retains enough basicity to interact aggressively with residual silanols on silica-based stationary phases. Furthermore, the small van der Waals radius of fluorine (1.47 Å) mimics hydrogen sterically but alters the dipole moment and conformational preference (e.g., the gauche effect), often requiring highly specific chiral selectors for recognition.

This guide moves beyond generic protocols to address the specific physicochemical behavior of fluorinated nitrogen heterocycles.

Module 1: Method Development Strategy (The Screening Engine)

Do not guess. Use a systematic screening approach. For fluoropiperidines, Supercritical Fluid Chromatography (SFC) is the primary recommendation due to superior mass transfer and the ability to use basic additives without suppressing ionization in MS detection (if configured correctly).

Workflow: The "Fail-Fast" Screening Protocol

The following decision tree outlines the logical flow for selecting the separation mode.

G Start START: Fluoropiperidine Racemate CheckUV Check UV Absorbance (Is there an aromatic group?) Start->CheckUV NoUV No Chromophore (Aliphatic only) CheckUV->NoUV No YesUV Strong Chromophore (Aromatic/Amide) CheckUV->YesUV Yes SelectDet Select Detector: ELSD, CAD, or MS NoUV->SelectDet StandardUV Select Detector: UV/PDA (210-254 nm) YesUV->StandardUV ModeSelect Primary Screen: SFC (Speed + Basicity Handling) SelectDet->ModeSelect StandardUV->ModeSelect ColScreen Column Screen (Polysaccharides): 1. IG (Immobilized Amylose) 2. AD-H (Amylose) 3. OD-H (Cellulose) 4. IC (Immobilized Cellulose) ModeSelect->ColScreen MobilePhase Mobile Phase A: CO2 Mobile Phase B: MeOH + 0.1% Basic Additive ColScreen->MobilePhase Eval Evaluate Resolution (Rs) & Tailing (Tf) MobilePhase->Eval Success Success: Rs > 1.5, Tf < 1.3 Eval->Success Tailing Issue: Tailing (Tf > 1.5) Eval->Tailing NoRes Issue: No Separation (Rs < 0.5) Eval->NoRes FixTail Action: Increase Amine Additive (0.5% IPA-amine or DEA) Tailing->FixTail FixRes Action: Switch Modifier (IPA/EtOH) or Column Chemistry (Chlorinated) NoRes->FixRes FixTail->Eval FixRes->Eval

Figure 1: Systematic screening workflow for fluoropiperidine derivatives, prioritizing SFC and addressing detection limitations.

Module 2: The "Fluorine Effect" & Column Selection

Why Fluorine Matters

In chiral recognition, the fluorine atom acts as a "deceptive" handle.

  • Electronic Depletion: The electron-withdrawing nature of fluorine reduces the electron density of the piperidine nitrogen. However, it does not neutralize it. The molecule remains a base, often leading to mixed-mode retention (chiral interaction + silanol cation exchange).

  • Conformational Locking: In 3-fluoropiperidines, the fluorine often prefers the axial position due to the "gauche effect" (hyperconjugation between the C-H sigma bond and the C-F sigma* antibonding orbital) [1]. This rigid conformation can actually enhance chiral recognition if the stationary phase cleft matches the shape.

Recommended Stationary Phases

Data suggests that amylose-based columns often outperform cellulose for piperidine rings due to the helical pitch accommodating the chair conformation of the ring [2].

Column TypeSelector ChemistryWhy for Fluoropiperidines?
Amylose Tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG, i-Amylose-3)Top Pick. The "chlorinated" amylose offers a distinct electronic pocket that interacts well with the polar C-F bond. Immobilized nature allows for aggressive solvent screening.
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)The Standard. Excellent general recognition for the piperidine scaffold. Requires strict adherence to compatible solvents (no DCM/THF).
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)The Alternative. Try this if amylose fails. Often provides better separation for 4-fluoropiperidine derivatives where the fluorine is distal to the chiral center.
Whelk-O 1 (Pirkle-type)The Specialist. Useful if the fluoropiperidine has an aromatic protecting group (e.g., Benzyl, CBZ). The pi-pi interactions are strong here.

Module 3: Troubleshooting Peak Tailing (The "Shark Fin")

Symptom: The enantiomers separate, but the peaks are asymmetrical with severe tailing (Tailing Factor > 1.5). Root Cause: The piperidine nitrogen is interacting with acidic silanols on the silica support.[1]

Protocol: The "Basic Suppression" Strategy

You must outcompete the analyte for the active sites.

  • Switch to Basic Additives:

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Aggressive: 0.1% - 0.5% Isopropylamine (IPA-amine). IPA-amine is structurally similar to the analyte and often provides better masking of silanols for secondary amines [3].

    • SFC Specific: Use 0.5% basic additive in the modifier (Methanol).

  • The "High pH" Reversed Phase Option (HPLC Only):

    • If using immobilized columns (e.g., Chiralpak IG/IC), you can use high pH aqueous buffers.

    • Recipe: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2]

    • Why: At pH 9, the piperidine (pKa ~9-10) is partially deprotonated, and the silica surface is fully ionized but "capped" by the high ionic strength and buffer, reducing the cation-exchange mechanism.

Module 4: The "Invisible" Analyte (Detection)

Symptom: You inject the sample but see no peaks, or only solvent fronts. Root Cause: Many fluoropiperidine intermediates (e.g., 3-fluoropiperidine HCl) lack a UV chromophore. The C-F bond does not absorb in the standard UV range.

Solutions
  • Derivatization (Pre-column):

    • React the amine with Benzyl chloride or CBZ-Cl before separation. This adds a strong UV chromophore and often improves chiral recognition by adding steric bulk.

  • Universal Detection:

    • CAD (Charged Aerosol Detector): Ideal for non-volatile salts.

    • ELSD (Evaporative Light Scattering): Good for neutral free bases.

    • MS (Mass Spec): Monitor the [M+H]+ ion. Note: If using MS, avoid non-volatile additives like phosphate buffers. Use Ammonium Hydroxide or DEA.

FAQs: Field Scenarios

Q: I am separating 3-fluoro-4-aminopiperidine. The peaks are broad and merging.

  • A: This is a diamine. You have two basic centers fighting for silanols. Double the concentration of your basic additive (e.g., go to 0.2% DEA). Also, temperature plays a huge role here. Lower the column temperature to 15-20°C to improve resolution (enthalpic control), or raise it to 40°C to sharpen peaks (kinetic control). For diamines, SFC is vastly superior to HPLC for peak shape.

Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks?

  • A: STOP. Never use TFA for free piperidines unless you are in a specific polar organic mode with a specific column. Acidifying a basic amine protonates it fully (R-NH2 -> R-NH3+), turning it into a cation that will stick irreversibly to the negatively charged silanols, causing total retention or massive tailing. Always use basic additives for basic analytes.

Q: My 4-fluoropiperidine derivative separates on AD-H but the resolution is only 0.8.

  • A: The fluorine at the 4-position is far from the chiral center (usually C3 or C2). The chiral recognition is weak.

    • Switch from Methanol to Isopropanol (IPA) or Ethanol as the co-solvent. The bulkier alcohol often changes the solvation sphere and enhances selectivity.

    • Try a Chlorinated column (Chiralpak IG or BN). The electronic interaction with the distal fluorine is often stronger on these phases.

References

  • Grygorenko, O. O., et al. (2025).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Regis Technologies. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International. [Link]

  • Folprechtová, et al. (2024).[4] Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the NMR Spectral Analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine. In the absence of published experimental spectra for this specific molecule, this guide will serve as a predictive and comparative framework. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra by drawing comparisons with structurally related analogs and leveraging foundational NMR principles. This approach not only predicts the spectral features but also provides a robust methodology for future empirical validation.

Introduction to the Molecule and the Importance of its NMR Analysis

4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is a small molecule of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in pharmaceuticals, and the introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.[1] The 4,4-disubstituted pattern introduces a quaternary carbon, which can have a profound impact on the conformational behavior of the piperidine ring.

A thorough NMR analysis is crucial for the unambiguous structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, provide a detailed picture of the molecular connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine is expected to exhibit distinct signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the chlorophenyl group. The piperidine ring adopts a chair conformation, which leads to differentiation between axial and equatorial protons.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale and Comparative Insights
Piperidine H-2ax, H-6ax~2.8 - 3.2ddd²J ≈ 12-14 (geminal), ³J(ax-ax) ≈ 10-13, ³J(ax-eq) ≈ 3-5Axial protons are typically shielded compared to their equatorial counterparts. The large geminal and axial-axial couplings are characteristic of a chair conformation.
Piperidine H-2eq, H-6eq~3.0 - 3.5ddd²J ≈ 12-14 (geminal), ³J(eq-ax) ≈ 3-5, ³J(eq-eq) ≈ 2-4Equatorial protons are generally deshielded.
Piperidine H-3ax, H-5ax~1.6 - 1.9ddd²J ≈ 12-15 (geminal), ³J(ax-ax) ≈ 10-13, ³J(ax-eq) ≈ 3-5These protons are adjacent to a methylene group and will show corresponding couplings.
Piperidine H-3eq, H-5eq~1.8 - 2.1ddd²J ≈ 12-15 (geminal), ³J(eq-ax) ≈ 3-5, ³J(eq-eq) ≈ 2-4
Benzylic CH₂~2.8 - 3.0d³J(H-F) ≈ 2-3The benzylic protons are adjacent to the quaternary carbon and will be split by the fluorine atom.
Aromatic H (ortho to Cl)~7.2 - 7.4d³J(H-H) ≈ 8-9The protons on the chlorophenyl ring will exhibit a characteristic AA'BB' system.
Aromatic H (meta to Cl)~7.1 - 7.3d³J(H-H) ≈ 8-9
N-HVariablebr s-The chemical shift of the N-H proton is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electronegative fluorine and chlorine atoms will influence the chemical shifts of the nearby carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹³C-¹⁹F coupling)Rationale and Comparative Insights
C4 (quaternary)~90 - 95d, ¹J(C-F) ≈ 170-190 HzThe direct coupling to fluorine will result in a large splitting. The chemical shift is significantly downfield due to the fluorine substituent.
C3, C5~30 - 35d, ²J(C-F) ≈ 18-22 HzTwo-bond coupling to fluorine will cause a smaller splitting.
C2, C6~45 - 50t, ³J(C-F) ≈ 3-5 HzThree-bond coupling to fluorine will result in a triplet-like appearance in a proton-coupled spectrum.
Benzylic CH₂~40 - 45d, ²J(C-F) ≈ 15-20 HzThe benzylic carbon is two bonds away from the fluorine atom.
Aromatic C (ipso to Cl)~132 - 135sThe chlorine atom causes a downfield shift.
Aromatic C (ortho to Cl)~128 - 130s
Aromatic C (meta to Cl)~130 - 132s
Aromatic C (ipso to benzyl)~135 - 138s

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[3] The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.

Table 3: Predicted ¹⁹F NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale and Comparative Insights
C4-F-170 to -190mThe chemical shift is in the typical range for aliphatic fluorides. The multiplicity will be complex due to coupling with the benzylic and piperidine protons.

The Role of 2D NMR in Structural Confirmation

While 1D NMR provides valuable information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment will reveal the ¹H-¹H coupling network within the piperidine ring and the chlorophenyl group, confirming the connectivity of adjacent protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[4] This is particularly useful for identifying the quaternary carbon (C4) and confirming the attachment of the 4-chlorobenzyl group to this position.

Experimental Protocols

To obtain high-quality NMR data for 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine, the following experimental protocols are recommended.

Sample Preparation
  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts and conformational equilibrium of the piperidine ring.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended. The spectral width should be set to ~220 ppm.

  • ¹⁹F NMR: A simple pulse-acquire sequence is typically sufficient. Given the large chemical shift range of fluorine, a wide spectral width (~300 ppm) should be used initially.[3]

  • 2D NMR (COSY, HSQC, HMBC): Standard, gradient-selected pulse sequences should be employed. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and sensitivity.

Comparative Analysis with Analogous Structures

The predicted spectral data can be benchmarked against the known NMR data of similar compounds.

  • 4-Benzylpiperidine: The signals for the piperidine and benzyl protons in 4-benzylpiperidine provide a baseline for the expected chemical shifts in the absence of the fluorine and chlorine substituents.[5]

  • 4-Fluoropiperidine: The ¹⁹F chemical shift and the effect of the fluorine on the piperidine ring protons and carbons in 4-fluoropiperidine serve as a key comparison point.

  • 4-(4-Chlorobenzyl)piperidine: This analog helps to isolate the effect of the 4-chlorophenyl group on the aromatic and benzylic proton chemical shifts.[6]

By comparing the predicted spectra with the experimental data of these analogs, a high degree of confidence in the structural assignment of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine can be achieved.

Visualization of the Analytical Workflow

The logical flow of the NMR analysis can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Interpretation H1 ¹H NMR Assign1D Assign 1D Spectra H1->Assign1D C13 ¹³C NMR C13->Assign1D F19 ¹⁹F NMR F19->Assign1D COSY COSY Assign2D Assign 2D Spectra COSY->Assign2D HSQC HSQC HSQC->Assign2D HMBC HMBC HMBC->Assign2D Predict Predict Spectral Features (based on analogs and principles) Predict->Assign1D Assign1D->COSY Assign1D->HSQC Assign1D->HMBC Structure Structure Elucidation & Confirmation Assign2D->Structure

Caption: Workflow for the NMR spectral analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine.

Conclusion

This guide provides a comprehensive, predictive framework for the NMR spectral analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine. By understanding the fundamental principles of NMR and leveraging comparative data from analogous structures, researchers can confidently predict and interpret the ¹H, ¹³C, and ¹⁹F NMR spectra of this molecule. The outlined experimental protocols and the use of 2D NMR techniques provide a clear path for the empirical validation of the predicted spectral features, ensuring accurate structural characterization, which is paramount in the field of drug development.

References

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  • Tantillo, D. J., et al. (Year). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Source. (Year). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.
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  • Source. (Year). 19F NMR chemical shifts. 1. Aliphatic fluorides. Journal of the American Chemical Society.
  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
  • Otting, G., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. Journal of the American Chemical Society.
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  • NMRDB.org. (Year). Predict 13C carbon NMR spectra. NMRDB.org.
  • Herbal Analysis Services. (Year). Structural elucidation exercise, NMR, MS, natural products. Herbal Analysis Services.
  • Source. (Year). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Source. (Year). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.
  • Source. (Year). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry.
  • Wikipedia. (Year). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • PubChem. (Year). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | C18H20FNO. PubChem.
  • Source. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Alfa Chemistry. (Year). 19F Coupling Constants Table. Alfa Chemistry.
  • BenchChem. (Year).

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Comparative

Mass spectrometry fragmentation patterns of 4-fluoropiperidine derivatives

Title: Comprehensive Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Fluoropiperidine Derivatives Introduction The substitution of standard piperidine rings with 4-fluoropiperidine is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Fluoropiperidine Derivatives

Introduction The substitution of standard piperidine rings with 4-fluoropiperidine is a cornerstone strategy in modern drug discovery, utilized primarily to reduce lipophilicity (cLogD) and mitigate heterocycle metabolism by cytochrome P450 enzymes[1]. However, the highly electronegative fluorine atom fundamentally alters the molecule's behavior in a mass spectrometer. For analytical scientists and drug development professionals, selecting the correct mass spectrometry (MS) platform is critical for accurate structural elucidation, metabolite identification, and impurity profiling.

This guide objectively compares the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for analyzing 4-fluoropiperidine derivatives. By examining the causality behind their unique fragmentation patterns, we provide a self-validating experimental framework for robust compound characterization.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of ionization technique dictates the survival of the molecular ion and the resulting fragmentation cascade. Under hard ionization (GC-EI-MS at 70 eV), the initial ionization typically occurs at the nitrogen atom, creating a highly unstable radical cation[2]. The strong electron-withdrawing nature of the C4-fluorine further destabilizes this intermediate, often resulting in rampant over-fragmentation and the complete absence of the molecular ion peak.

Conversely, LC-ESI-MS/MS utilizes soft ionization, which gently protonates the basic nitrogen to form a highly stable [M+H]+ precursor[2]. This allows scientists to isolate the intact molecule and apply targeted Collision-Induced Dissociation (CID), making it the superior "product" for structural elucidation.

Table 1: Performance Comparison of MS Platforms for 4-Fluoropiperidine Derivatives

Analytical FeatureHigh-Res LC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Energy Soft (Protonation,[M+H]+)Hard (70 eV electron impact, M+•)
Precursor Ion Stability Excellent (Base peak in MS1)Poor (Often undetectable)
Primary Cleavage Mechanism Charge site-initiated / Inductive cleavageRadical site-initiated alpha-cleavage
Diagnostic Fluorine Fragment Neutral loss of HF (-20 Da)Loss of fluoro-alkyl radical
Structural Elucidation Power High (Precise precursor-to-product mapping)Moderate (Relies heavily on library matching)

Mechanistic Causality of Fragmentation Patterns

Understanding why a molecule fragments is essential for interpreting complex spectra. Fragmentation occurs when energetically unstable molecular ions dissociate to form more thermodynamically stable products[3]. For 4-fluoropiperidine derivatives, the fragmentation pathways are governed by two competing mechanisms:

  • Alpha-Cleavage (Ring Fission): The cleavage of the C-C bond adjacent to the nitrogen atom is driven by the stability of the resulting iminium ion[4]. The nitrogen lone pair stabilizes the positive charge, prompting the ring to open into an acyclic fragment.

  • Inductive Cleavage (Neutral Loss of HF): In ESI-MS/MS, the protonated nitrogen initiates charge migration. The highly electronegative fluorine at the C4 position exerts a strong inductive pull. During CID, the fluorine atom abstracts an adjacent proton (typically from C3 or C5), resulting in the thermodynamically favorable neutral loss of hydrogen fluoride (HF, 20 Da)[2]. This leaves a conjugated, defluorinated piperidinium ion.

Table 2: Quantitative Summary of Diagnostic Fragment Ions (ESI-MS/MS)

Fragment TypeMass Shift (Da)Mechanistic RationaleTypical Relative Abundance
[M+H - HF]+ -20.006Inductive cleavage; elimination of highly electronegative fluorine with adjacent proton.60 - 100% (Base Peak)
[M+H - NH3]+ -17.026Ring opening followed by the loss of the amine group.10 - 30%
Iminium Ion VariableAlpha-cleavage of the C-C bond adjacent to the nitrogen.40 - 80%

Fragmentation Pathway Visualization

Fragmentation Precursor Precursor Ion [M+H]+ (m/z: M+1) Pathway1 Neutral Loss of HF (-20 Da) Precursor->Pathway1 CID (Low Energy) Pathway2 Alpha-Cleavage (C-C Bond Fission) Precursor->Pathway2 CID (High Energy) Product1 Defluorinated Piperidinium [M+H-20]+ Pathway1->Product1 Product2 Acyclic Iminium Ion (Variable m/z) Pathway2->Product2 Product3 Loss of NH3 (-17 Da) Product1->Product3 Secondary Fragmentation

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-fluoropiperidine derivatives.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a closed, self-validating system. Every analytical run must satisfy built-in system suitability and mass accuracy thresholds before data interpretation begins.

Step 1: Sample Preparation & Carryover Validation

  • Action: Dissolve the 4-fluoropiperidine derivative in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Validation Check: Inject a blank solvent sample immediately prior to the analyte. The MS detector must show a baseline noise level with no peaks at the target m/z exceeding 0.1% of the anticipated sample signal, confirming zero system carryover.

Step 2: System Suitability Testing (SST)

  • Action: Inject a Stable-Isotope-Labeled (SIL) internal standard or a known reference standard (e.g., Reserpine) prior to the batch.

  • Validation Check: The instrument must achieve a mass accuracy of < 5 ppm for the reference standard. If the error exceeds 5 ppm, the system requires recalibration. This ensures all subsequent mass shifts (like the exact -20.006 Da HF loss) are definitively assigned and not artifactual.

Step 3: Full Scan (MS1) & Isotopic Pattern Verification

  • Action: Perform a high-resolution MS1 full scan (m/z 100–1000) in positive ESI mode.

  • Validation Check: Identify the [M+H]+ peak. The experimental isotopic distribution (M+1, M+2 peaks) must align with the theoretical isotopic pattern of the chemical formula with >95% similarity. This mathematically confirms the precursor identity before fragmentation is initiated.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Isolate the [M+H]+ precursor using the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon collision gas.

  • Causality: Ramping the CE is critical because the activation energy required for the neutral loss of HF is typically lower than that required for complete ring fission. Monitoring the breakdown curve allows you to pinpoint the exact CE where the diagnostic [M+H-20]+ ion is maximized without over-fragmenting the molecule into uninterpretable low-mass noise.

Step 5: Data Elucidation

  • Action: Map the resulting product ions. Confirm the presence of the -20 Da shift and calculate the exact mass of the resulting iminium fragments to verify the position of other substituents on the piperidine ring.

Analytical Workflow Visualization

Workflow Prep 1. Sample Prep (Blank Validation) SST 2. System Suitability (< 5 ppm Error) Prep->SST MS1 3. MS1 Full Scan (Isotope Check) SST->MS1 Pass MS2 4. CID MS/MS (Energy Ramp) MS1->MS2 Precursor Isolated Data 5. Data Elucidation (Fragment Mapping) MS2->Data Spectra Generated

Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for derivative characterization.

References

  • [1] Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [4] Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • [3] Title: Spotting Fragmentation Patterns When Using Mass Spectrometry Source: G-Biosciences URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

Operational Safety Guide: Handling 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Executive Summary & Chemical Context Compound Identity: 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Chemical Class: Halogenated 4-benzylp...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine

Executive Summary & Chemical Context

Compound Identity: 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine Chemical Class: Halogenated 4-benzylpiperidine.[1][2] Primary Application: Pharmaceutical intermediate (likely for SSRI/SNRI synthesis, analogous to Paroxetine scaffolds).[1]

Operational Directive: This compound presents a dual-hazard profile: chemical corrosivity/irritation typical of secondary amines and bioavailability enhanced by the fluorinated benzyl moiety.[1] The fluorine substitution at the 4-position increases lipophilicity and metabolic stability, potentially facilitating dermal absorption.[1][2]

Immediate Hazard Class (GHS/CLP):

  • Acute Tox. 4 (Oral): Harmful if swallowed.[3][4]

  • Skin Irrit. 2 / Eye Irrit.[1][3] 2A: Causes skin and serious eye irritation.[1]

  • STOT SE 3: May cause respiratory irritation.[1][3][5]

  • Aquatic Chronic: Potential for long-term aquatic toxicity (common in halogenated benzyl derivatives).[1][2][3]

Technical Hazard Analysis (The "Why")

To ensure safety, we must understand the mechanism of the hazard, not just the label.[1]

  • The Fluorine Effect: The C-F bond is highly stable and alters the pKa of the piperidine nitrogen.[1] However, its primary safety implication is lipophilicity .[1] Fluorination often increases the compound's ability to penetrate the stratum corneum (outer skin layer).[2] Standard latex gloves are insufficient.[1]

  • The Piperidine Moiety: Secondary amines are basic.[1] Upon contact with moisture (mucous membranes, eyes), they generate hydroxide ions, leading to immediate irritation or chemical burns.[1][2]

  • Electrostatic Potential: Fluorinated organic solids are prone to high static charge accumulation.[1] This increases the risk of "dust fly-out" during weighing, leading to inhalation exposure and bench contamination.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Hazard Analysis.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Touch sensitivity).Outer: 5-8 mil Nitrile (Chemical barrier).Rationale:[1][2] Halogenated amines can permeate thin latex/vinyl rapidly.[1] Change outer gloves every 30 mins or immediately upon splash.[1]
Respiratory Engineered Control (Primary) Fume Hood (Face velocity: 0.5 m/s).If hood is unavailable or for spill cleanup: N95 or P100 particulate respirator.Rationale:[1][2] Prevents inhalation of static-charged dusts.[1][2]
Eye/Face Chemical Goggles ANSI Z87.1 Chemical Goggles (Not just safety glasses).Rationale:[1][2] Fine powders can bypass side shields.[1] Amine vapors can irritate eyes even without direct splash.[1]
Body Lab Coat + Apron Tyvek® Lab Coat (or equivalent non-woven).Add Chemical Apron (PVC/Rubber) for liquid handling >100mL.Rationale:[1][2] Cotton coats absorb liquids; Tyvek repels particulates and light splashes.[1]

PPE Selection Logic (Visualization)

The following decision tree dictates the required PPE based on the physical state and quantity of the material handled.

PPE_Selection Start Start: Assess Material State State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid / Solution State->Liquid Qty_Sol Quantity > 100 mg? Solid->Qty_Sol Qty_Liq Concentration > 0.1 M? Liquid->Qty_Liq Level1 Level 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Fume Hood Qty_Sol->Level1 No Level2 Level 2 PPE: Double Nitrile (Outer 8 mil) Chemical Goggles Tyvek Sleeves Fume Hood Qty_Sol->Level2 Yes Qty_Liq->Level1 No Qty_Liq->Level2 Yes Level3 Level 3 PPE: Full Face Respirator (P100) Chem. Resistant Apron Double Gloves Level2->Level3 Spill Cleanup / Outside Hood

Figure 1: Risk-based PPE selection logic.[1][2] Escalation to Level 2 is mandatory for significant quantities due to the sensitization potential of halogenated amines.

Operational Protocol: The "Closed-Loop" Handling System

To maintain scientific integrity and safety, use this self-validating workflow.

Phase A: Preparation & Weighing (Solid State)[2]
  • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure.[1] Fluorinated solids will fly without this.[1]

  • Weighing: Never weigh directly into a flask on the open bench.

    • Tare a closed vial inside the hood.[1]

    • Transfer solid into the vial.

    • Cap the vial before moving to the balance.

    • Weigh the sealed vial.

    • Return to hood to dispense.

Phase B: Solubilization & Reaction
  • Exotherm Warning: If forming a salt (e.g., adding HCl), expect a significant exotherm.[1][2]

    • Protocol: Cool the piperidine solution to 0°C before adding acid.[1]

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they increase skin permeability of the solute.[1] Use Ethyl Acetate or Alcohols where chemistry permits.[1]

Phase C: Decontamination & Waste
  • Quenching: Wipe all tools (spatulas, balance pans) with a dilute acetic acid solution (to neutralize the amine) followed by water.[2]

  • Waste Stream:

    • DO NOT mix with general organic waste.[1]

    • MUST go to Halogenated Organic Waste .[1] The chlorine and fluorine atoms require specific high-temperature incineration protocols to prevent the formation of dioxins or HF gas during disposal.[1][2]

Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Gloves/Clothes 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attn Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Monitor for Edema Inhale->Action_Inhale

Figure 2: Immediate response protocols. Note: Never use solvents (ethanol/acetone) to wash skin, as this accelerates absorption of the fluorinated compound.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6435921, Paroxetine Intermediate Analog.[1] Retrieved from [Link][1][2]

Sources

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